Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride
Prepared by: Senior Application Scientist, Medicinal Chemistry & Synthetic Workflows Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Paradigm Shift to Spirocyclic Scaffolds
In modern drug discovery, the transition from planar,
2-Fluoro-7-azaspiro[3.5]nonane hydrochloride (CAS 1993157-21-3) represents a next-generation building block designed to actualize this philosophy[4][5]. Serving as a conformationally restricted, highly saturated bioisostere for traditional flat amines (such as piperidine or piperazine), this spirocyclic scaffold provides a unique 3D exit vector while the strategic fluorine substitution modulates basicity and blocks metabolic hotspots[4][6]. This guide provides an in-depth analysis of its physicochemical properties, mechanistic advantages, and validated synthetic workflows.
Structural Dynamics & Physicochemical Profiling
The architecture of 2-fluoro-7-azaspiro[3.5]nonane consists of a 4-membered cyclobutane ring spiro-fused to a 6-membered piperidine ring at the 4-position of the piperidine. The nitrogen resides at position 7, while a fluorine atom is positioned at position 2 (on the cyclobutane ring).
Quantitative Data Summary
| Property | Specification / Value |
| Chemical Name | 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride |
| CAS Registry Number | 1993157-21-3 |
| Linear Formula | C₈H₁₄FN · HCl |
| Molecular Weight | 179.66 g/mol |
| MDL Number | MFCD22683335 |
| Physical Form | Solid (Powder) |
| Purity | |
| Storage Conditions | Room temperature, dry, inert atmosphere (desiccated) |
Data corroborated by [4].
The Role of the 2-Fluoro Substituent
The strategic placement of the fluorine atom on the cyclobutane ring serves two critical mechanistic functions:
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pKa Modulation: Through powerful inductive electron-withdrawing effects (both through-bond and through-space across the spiro core), the fluorine lowers the pKa of the N7 amine. This reduction in basicity enhances passive membrane permeability and mitigates phospholipidosis and hERG channel liabilities often associated with highly basic amines.
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Metabolic Shielding: Cyclobutane rings can be susceptible to CYP450-mediated hydroxylation. The highly electronegative fluorine atom blocks this metabolic hotspot, increasing the biological half-life of the resulting drug candidate.
Mechanistic Advantages in Drug Design
When optimizing a lead compound, replacing a planar piperazine or piperidine with 2-fluoro-7-azaspiro[3.5]nonane fundamentally alters the molecule's physical properties without drastically changing its linear spatial footprint. Spirocycles disrupt flat crystal lattice packing, which dramatically increases thermodynamic solubility—a critical parameter for oral bioavailability[1][6].
Caption: Logical flow of bioisosteric replacement using fluorinated spirocyclic scaffolds.
Synthetic Utility & Validated Experimental Workflows
As a secondary amine, this building block is primed for functionalization via amide couplings, Buchwald-Hartwig aminations, and Nucleophilic Aromatic Substitutions (
Caption: Standard functionalization workflow for 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride.
Protocol A: HATU-Mediated Amide Coupling
Objective: Coupling of 2-fluoro-7-azaspiro[3.5]nonane with a target carboxylic acid.
Causality & Expert Insight: Why use HATU over EDC/HOBt? The spirocyclic nitrogen in the 7-azaspiro[3.5]nonane system experiences subtle steric shielding from the adjacent cyclobutane ring's conformational puckering. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the amidation of sterically hindered secondary amines, preventing the degradation of the active ester.
Step-by-Step Methodology:
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Pre-activation: In an oven-dried flask under
, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add -Diisopropylethylamine (DIPEA) (1.5 eq). Stir at room temperature for 15 minutes. (Self-Validation: A slight color change to pale yellow indicates the formation of the active HOAt ester). -
Amine Addition: Add 2-fluoro-7-azaspiro[3.5]nonane hydrochloride (1.2 eq) followed by an additional 1.5 eq of DIPEA. (Causality: The total 3.0 eq of DIPEA ensures 1 eq neutralizes the HCl salt, 1 eq deprotonates the acid, and 1 eq maintains the basic medium required for HATU).
-
Reaction: Stir at room temperature for 2–4 hours. Monitor via LC-MS until the active ester is fully consumed.
-
Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous
, water, and 5% aqueous LiCl. (Causality: The LiCl wash is critical to pull residual DMF out of the organic layer, preventing emulsion formation). -
Purification: Dry the organic layer over
, concentrate in vacuo, and purify via silica gel flash chromatography (typically a Hexanes/EtOAc or DCM/MeOH gradient).
Protocol B: Nucleophilic Aromatic Substitution ( )
Objective: N-arylation with an electron-deficient heteroaryl chloride (e.g., 2-chloropyrimidine).
Step-by-Step Methodology:
-
Free-Basing: Suspend 2-fluoro-7-azaspiro[3.5]nonane hydrochloride (1.0 eq) in anhydrous DMSO (0.2 M). Add DIPEA (3.0 eq) dropwise.
-
Electrophile Addition: Add the heteroaryl chloride (1.1 eq) to the stirring solution.
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Thermal Activation: Heat the reaction mixture to 80–100 °C. (Causality: The electron-withdrawing inductive effect of the 2-fluoro substituent slightly reduces the electron density at the nitrogen. Thermal energy is required to overcome the activation barrier of the Meisenheimer complex transition state).
-
Monitoring: Monitor via TLC (Ninhydrin stain). (Self-Validation: The disappearance of the secondary amine spot, which stains strongly with ninhydrin, confirms reaction completion).
-
Workup & Purification: Quench with water to precipitate the product, or extract with EtOAc followed by standard aqueous washing and chromatographic purification.
Safety, Handling, and Storage Protocols
Based on GHS classification data[4], 2-fluoro-7-azaspiro[3.5]nonane hydrochloride is handled with the following precautions:
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation).
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Handling: Must be handled in a certified fume hood. Wear protective nitrile gloves, laboratory coat, and safety goggles (P280). Avoid breathing dust (P261).
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Storage: The hydrochloride salt is generally stable, but to prevent hygroscopic degradation, it must be stored at room temperature in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) and kept away from strong oxidizing agents[4][7].
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]
-
Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682. URL:[Link]
Sources
- 1. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride | 1993157-21-3 [sigmaaldrich.cn]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. FCKeditor - Resources Browser [alternative-therapies.com]


